molecular formula C19H22N2O2 B267075 N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide

N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide

Número de catálogo B267075
Peso molecular: 310.4 g/mol
Clave InChI: FCWMYTROFIQVFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This molecule has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BMS-345541 has been shown to inhibit the growth of multiple cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, BMS-345541 has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Inflammation is another area of research where BMS-345541 has shown promise. The molecule has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. This suggests that BMS-345541 may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Autoimmune disorders, such as multiple sclerosis and lupus, are also areas of research where BMS-345541 has been studied. The molecule has been shown to inhibit the activation of immune cells, which play a key role in the development of autoimmune disorders.

Mecanismo De Acción

BMS-345541 selectively inhibits the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex, which is a key regulator of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of immune responses, inflammation, and cell survival. By inhibiting the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex, BMS-345541 prevents the activation of NF-κB and downstream signaling pathways, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects
BMS-345541 has been shown to have a variety of biochemical and physiological effects. In cancer cells, the molecule inhibits cell proliferation and induces apoptosis. In animal models of inflammation, BMS-345541 reduces the production of pro-inflammatory cytokines and prevents tissue damage. In addition, BMS-345541 has been shown to inhibit the activation of immune cells, which play a key role in the development of autoimmune disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using BMS-345541 in lab experiments is its selectivity for the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex. This allows researchers to specifically target the NF-κB signaling pathway without affecting other signaling pathways. In addition, BMS-345541 has been extensively studied, and its mechanism of action is well understood.
However, there are also limitations to using BMS-345541 in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, the molecule has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.

Direcciones Futuras

There are several future directions for research on BMS-345541. One area of research is the development of more potent and selective inhibitors of the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex. This could lead to the development of more effective therapies for cancer, inflammation, and autoimmune disorders.
Another area of research is the identification of biomarkers that can predict response to BMS-345541 treatment. This could help identify patients who are most likely to benefit from the therapy and improve treatment outcomes.
Finally, research on the combination of BMS-345541 with other therapies, such as chemotherapy or immunotherapy, could lead to improved treatment outcomes in cancer and other diseases.
Conclusion
In conclusion, BMS-345541 is a selective inhibitor of the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. The molecule has been extensively studied, and its mechanism of action is well understood. While there are limitations to using BMS-345541 in lab experiments, there are also several future directions for research on the molecule that could lead to improved treatment outcomes in various diseases.

Métodos De Síntesis

BMS-345541 can be synthesized using a multistep process involving the reaction of 3-methylbenzoyl chloride with sec-butylamine, followed by the reaction of the resulting amide with 3-aminobenzoyl chloride. The final product is obtained by purification through column chromatography.

Propiedades

Nombre del producto

N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide

Fórmula molecular

C19H22N2O2

Peso molecular

310.4 g/mol

Nombre IUPAC

N-[3-(butan-2-ylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)16-9-6-10-17(12-16)21-19(23)15-8-5-7-13(2)11-15/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

Clave InChI

FCWMYTROFIQVFP-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C

SMILES canónico

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.